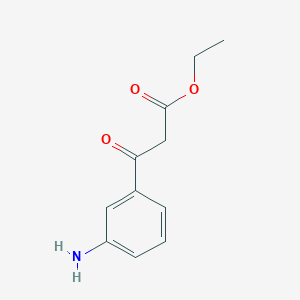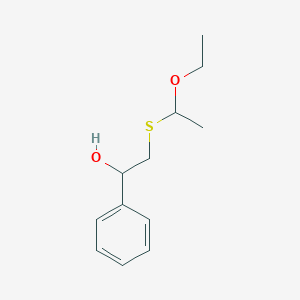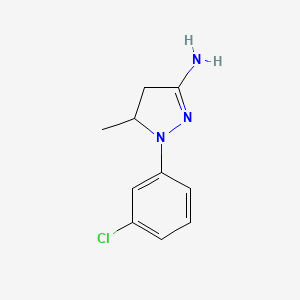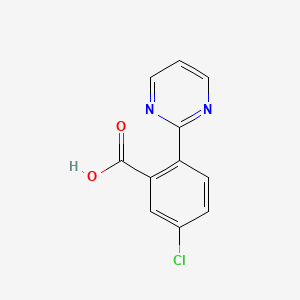![molecular formula C12H10N4OS B13879153 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form the desired heterocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic framework .
科学的研究の応用
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal FGFR signaling.
作用機序
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide involves its interaction with FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their FGFR inhibitory activity.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide stands out due to its specific combination of the pyrrolo[2,3-b]pyridine and thiophene moieties, which contribute to its unique binding properties and biological activity. This makes it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C12H10N4OS |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,13,17)(H2,14,15,16) |
InChIキー |
QGBZWDGVUDOTQS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
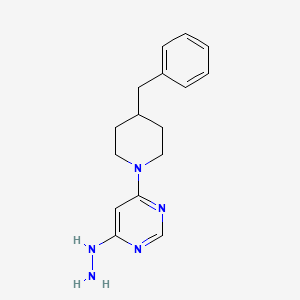
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
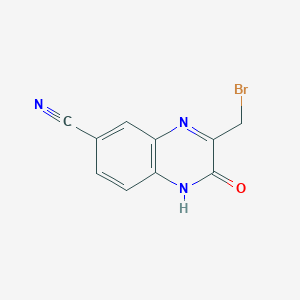
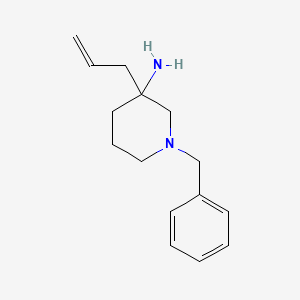
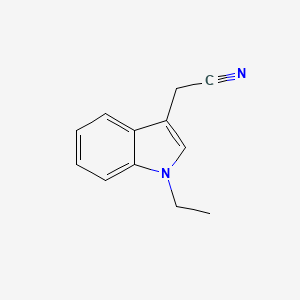
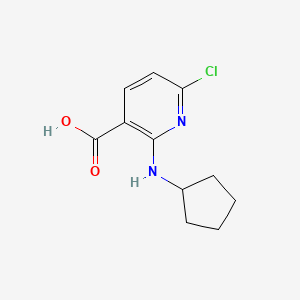
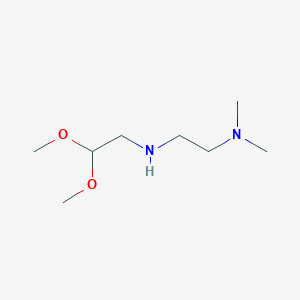
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)
